molecular formula C30H30ClN3O4S3 B2529691 ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamido)thiophene-3-carboxylate CAS No. 690644-59-8

ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamido)thiophene-3-carboxylate

Cat. No.: B2529691
CAS No.: 690644-59-8
M. Wt: 628.22
InChI Key: RLIMJCUWVLZUNS-UHFFFAOYSA-N
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Description

The compound ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamido)thiophene-3-carboxylate is a structurally complex heterocyclic molecule featuring:

  • A thiophene core substituted at positions 2 and 2.
  • A 4-chlorophenyl group at position 4 of the thiophene ring.
  • A propanamido linker at position 2, connecting to a tricyclic 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene system. This tricyclic moiety includes a sulfur atom, a methyl group, an allyl (prop-2-en-1-yl) substituent, and a ketone.
  • An ethyl ester at position 3 of the thiophene ring.

Structural analogs, such as thiophene derivatives with chlorophenyl or sulfur-containing groups, have demonstrated antimicrobial and antioxidant activities .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O4S3/c1-4-13-34-28(36)24-20-11-6-17(3)15-22(20)41-27(24)33-30(34)39-14-12-23(35)32-26-25(29(37)38-5-2)21(16-40-26)18-7-9-19(31)10-8-18/h4,7-10,16-17H,1,5-6,11-15H2,2-3H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIMJCUWVLZUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCSC3=NC4=C(C5=C(S4)CC(CC5)C)C(=O)N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. These steps may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the propanamido group: This can be done through amide bond formation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[740

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Bioactive Comparisons

  • Antimicrobial Potential: The 4-chlorophenyl group in the target compound is structurally analogous to chlorinated aromatics in Populus bud extracts, which exhibit antibacterial effects against Staphylococcus aureus .
  • Sulfur-Containing Moieties: The tricyclic sulfur-diaza system may enhance binding to cysteine proteases or metalloenzymes, similar to disulfide-rich marine actinomycete metabolites .
  • Solubility and Bioavailability: The ethyl ester and propanamido linker in the target compound likely improve solubility compared to non-esterified thiophenes like Compound 21 . However, the bulky tricyclic system may reduce membrane permeability.

Challenges in Characterization

  • Structural Complexity : The tricyclic system complicates NMR analysis, as seen in T-2 toxin studies where solid-state NMR was critical for resolving hydrogen-bonding interactions .
  • Environmental Stability : Fluorinated or sulfur-rich compounds (e.g., hydrofluoroolefins) often require detailed atmospheric modeling to assess persistence , though this is speculative for the target compound.

Biological Activity

The compound ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamido)thiophene-3-carboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the reaction of a suitable precursor containing the thiophene moiety. For example, compounds such as ethyl isothiocyanate may be reacted under specific conditions to yield the target structure. The final product is characterized by its unique functional groups which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown activity against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) as low as 1 µg/mL against resistant strains.

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. In vitro studies have demonstrated that derivatives with similar scaffolds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 50 µM.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in Frontiers in Microbiology evaluated the antimicrobial efficacy of thiophene derivatives against E. coli and S. aureus. The results indicated that compounds with a similar structure to ethyl 4-(4-chlorophenyl)-2-(3-{...}) had MIC values significantly lower than those of standard antibiotics .
  • Investigation of Anticancer Properties :
    • Research conducted on a series of thiophene-based compounds revealed that one derivative induced apoptosis in MCF-7 breast cancer cells via ROS generation and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key features influencing activity include:

  • Chlorophenyl Group : Enhances lipophilicity and cellular uptake.
  • Thiophene Ring : Contributes to electron delocalization, enhancing reactivity with biological targets.
  • Sulfanyl Group : Plays a pivotal role in interactions with thiol-containing biomolecules.
FeatureInfluence on Activity
Chlorophenyl GroupIncreases lipophilicity
Thiophene RingEnhances reactivity
Sulfanyl GroupInteracts with biomolecules

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